molecular formula C17H14Cl2FN3OS B5857844 {5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER

{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER

Cat. No.: B5857844
M. Wt: 398.3 g/mol
InChI Key: BVWKLIXQBMRVOA-UHFFFAOYSA-N
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Description

{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a triazole ring, a chlorofluorobenzyl group, and a chlorophenyl ether moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3OS/c1-23-16(9-24-12-7-5-11(18)6-8-12)21-22-17(23)25-10-13-14(19)3-2-4-15(13)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWKLIXQBMRVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 1,2,4-triazole derivatives with 2-chloro-6-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

{5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of {5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and chlorofluorobenzyl group are key to its reactivity and biological activity. These moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 4-Chlorobenzyl chloride

Uniqueness

Compared to similar compounds, {5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLOROPHENYL) ETHER is unique due to its combination of a triazole ring, chlorofluorobenzyl group, and chlorophenyl ether moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

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